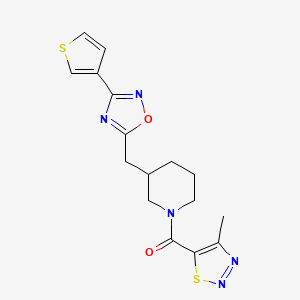

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-methylthiadiazol-5-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S2/c1-10-14(25-20-18-10)16(22)21-5-2-3-11(8-21)7-13-17-15(19-23-13)12-4-6-24-9-12/h4,6,9,11H,2-3,5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQMZRWMRYKUGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone represents a novel hybrid structure that combines thiadiazole and oxadiazole moieties. This structural combination is of significant interest due to the pharmacological potential exhibited by both classes of compounds. The biological activities associated with thiadiazole and oxadiazole derivatives include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.

Structural Overview

The compound consists of:

- Thiadiazole moiety : Known for its diverse biological activities.

- Oxadiazole moiety : Often linked to potent anticancer and antimicrobial effects.

- Piperidine ring : A common pharmacophore that enhances biological activity through various interactions.

Antimicrobial Activity

Thiadiazole and oxadiazole derivatives have been extensively studied for their antimicrobial properties. A study highlighted that compounds containing the oxadiazole ring demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis . The binding interactions between these compounds and bacterial enzymes are crucial for their efficacy.

Anticancer Activity

Research has shown that derivatives of thiadiazoles and oxadiazoles can inhibit cancer cell proliferation. For instance, several 1,2,4-oxadiazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines such as HeLa and HT-29 . The proposed mechanism includes the induction of apoptosis and cell cycle arrest.

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have been documented through various preclinical studies. For example, compounds with similar scaffolds have shown significant protection in seizure models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests . The mechanism is believed to involve modulation of GABAergic pathways and voltage-gated ion channels.

Structure–Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of these compounds. Modifications on the thiadiazole or oxadiazole rings can enhance potency. For instance:

- Substitution at specific positions : Electron-donating groups generally increase activity.

- Hybridization : Combining different moieties can lead to synergistic effects.

Case Study 1: Anticancer Activity

A study on a series of oxadiazole-thiadiazole hybrids revealed that certain modifications led to enhanced cytotoxicity against breast cancer cells. The most active compound exhibited an IC50 value of 0.5 µM, significantly lower than the standard drug doxorubicin .

Case Study 2: Anticonvulsant Activity

In a recent investigation involving MES models, a derivative of 4-methylthiadiazole showed an impressive protective effect at doses as low as 30 mg/kg. This compound was noted for its minimal toxicity profile compared to traditional antiepileptic drugs .

Data Tables

| Biological Activity | Compound | IC50 Value (µM) | Model/Assay |

|---|---|---|---|

| Anticancer | Compound A | 0.5 | HeLa Cells |

| Antimicrobial | Compound B | 2.0 | M. tuberculosis |

| Anticonvulsant | Compound C | 30 mg/kg | MES Model |

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiadiazole ring and an oxadiazole ring linked to a piperidine moiety. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions to yield the desired heterocyclic structures. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored for their efficiency in producing these compounds with high yields .

Antimicrobial Properties

Research indicates that compounds containing thiadiazole and oxadiazole rings exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The mechanism often involves the inhibition of cell wall synthesis or interference with metabolic pathways .

Antitumor Activity

Several studies have reported the antitumor properties of thiadiazole and oxadiazole derivatives. The compound has been evaluated for its cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In vitro assays demonstrated promising results with low IC50 values, indicating potent antitumor activity .

Anti-inflammatory Effects

Compounds featuring these heterocycles have also been investigated for their anti-inflammatory properties. The presence of the thiadiazole moiety is believed to enhance the anti-inflammatory response by modulating cytokine production and inhibiting inflammatory pathways .

Drug Design

The unique structural characteristics of thiadiazoles and oxadiazoles make them suitable candidates for drug design. They can serve as bioisosteres for traditional drug scaffolds, improving pharmacokinetic properties while maintaining or enhancing biological activity. This adaptability is crucial in the development of new therapeutic agents .

Combination Therapies

Research has suggested that compounds like (4-Methyl-1,2,3-thiadiazol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone could be used in combination therapies to increase efficacy against multifactorial diseases such as cancer and tuberculosis. Their ability to target multiple pathways simultaneously may lead to improved treatment outcomes .

Case Studies

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Kumar et al., 2022 | Thiadiazole-Oxadiazole Derivative | Antimicrobial | Effective against resistant Mycobacterium tuberculosis strains; IC50 = 0.045 µg/mL |

| Parikh et al., 2020 | Oxadiazole-based Compound | Antitubercular | Exhibited 92% inhibition at 250 μg/mL concentration |

| Sudhakara et al., 2019 | Hybrid Compound | Antitumor | IC50 values: Colo205 = 0.10 µM; MCF7 = 0.24 µM |

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole moiety is susceptible to nucleophilic attack at the sulfur or nitrogen atoms. For example:

-

Thiol-displacement reactions involving alkylthiols or arylthiols can replace the methyl group at position 4 of the thiadiazole, as observed in analogous compounds.

-

Ammonolysis under basic conditions (e.g., NH₃/EtOH) leads to ring opening, forming thioamide intermediates, which can further cyclize into thiazoles .

Piperidine Functionalization

The piperidine nitrogen participates in alkylation and acylation reactions:

-

Alkylation with methyl iodide or benzyl bromide in the presence of K₂CO₃ yields N-alkylated derivatives, enhancing lipophilicity .

-

Acylation with acetyl chloride or benzoyl chloride forms carboxamide derivatives, as demonstrated in related piperidinyl-thiadiazole systems.

Oxadiazole Reactivity

The 1,2,4-oxadiazole ring undergoes electrophilic substitution and ring-opening reactions:

-

Electrophilic nitration at the oxadiazole’s C-5 position occurs under HNO₃/H₂SO₄, introducing nitro groups that enhance bioactivity .

-

Acid hydrolysis (HCl/H₂O, reflux) cleaves the oxadiazole ring, yielding carboxylic acid intermediates, which can re-cyclize under dehydrating conditions .

Thiophene Modifications

The thiophene ring supports electrophilic substitutions:

-

Sulfonation (H₂SO₄/SO₃) at the 3-position introduces sulfonic acid groups, improving solubility .

-

Bromination (Br₂/Fe) generates 2-bromothiophene derivatives, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Cyclization and Cross-Coupling Reactions

The compound’s structure permits complex cyclizations:

-

Intramolecular Heck reactions between the thiophene and piperidine moieties form fused bicyclic systems under Pd catalysis .

-

Cu-mediated Ullmann coupling with aryl halides links the oxadiazole to aromatic rings, expanding π-conjugation .

Table 1: Key Reaction Pathways and Outcomes

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound A : 2-[[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazono]-2,3-dihydro-1,3,4-thiadiazole derivatives (13a–13d)

- Key Differences :

- Replaces the oxadiazole-thiophene unit with a pyrazole-nitrophenyl group.

- Lacks the piperidine scaffold, reducing conformational flexibility.

- Synthesis: Ethanol-mediated cyclization with hydrazonoyl chlorides (yield: ~70–85%).

- Bioactivity : Exhibits moderate antibacterial activity against E. coli (MIC: 8–32 µg/mL).

Compound B : 5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione

- Key Differences :

- Substitutes the thiadiazole ring with a pyridine-oxadiazole hybrid.

- Absence of the methyl group on thiadiazole reduces steric hindrance.

- Synthesis: Reflux of aromatic aldehydes with thiosemicarbazide in ethanol.

- Bioactivity : Shows inhibitory activity against α-glucosidase (IC₅₀: 12 µM).

Compound C : 2-((4-Phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid

- Key Differences: Incorporates a triazole ring and ethanoic acid chain instead of piperidine-methanone.

- Synthesis: Thiol-alkylation with sodium monochloroacetate.

- Bioactivity : Demonstrated antioxidant activity (DPPH scavenging: 78% at 100 µM).

Physicochemical and Pharmacokinetic Comparison

Q & A

Q. What are the optimal synthetic routes for this compound, and how are intermediates purified?

The synthesis involves multi-step reactions, leveraging heterocyclic chemistry. Key steps include:

- Oxadiazole Formation : Cyclocondensation of thiophene-3-carboxylic acid derivatives with amidoximes under reflux in ethanol, followed by dehydration (e.g., using POCl₃) to form the 1,2,4-oxadiazole ring .

- Piperidine Functionalization : The oxadiazole intermediate is alkylated at the piperidine nitrogen using a bromomethyl-oxadiazole derivative in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ .

- Thiadiazole Coupling : The final methanone linkage is achieved via a coupling reaction (e.g., EDC/HOBt-mediated amidation) between the 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and the functionalized piperidine intermediate .

Purification : Crystallization from methanol or DMF/ethanol mixtures (1:1) is effective for intermediates, while column chromatography (silica gel, ethyl acetate/hexane) resolves final product impurities .

Q. How is structural confirmation performed for this compound?

- Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks. For example, the thiophen-3-yl oxadiazole proton resonates at δ 7.2–7.8 ppm, while the piperidine methylene group appears at δ 3.5–4.0 ppm .

- Chromatography : HPLC (C18 column, acetonitrile/water) ensures >95% purity. Retention times are compared against synthetic standards .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can molecular docking predict this compound’s biological activity?

- Target Selection : Prioritize proteins with known interactions with thiadiazole/oxadiazole motifs (e.g., kinases, bacterial enzymes).

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite. The thiophen-3-yl oxadiazole moiety often shows π-π stacking with aromatic residues (e.g., Tyr in kinase ATP pockets), while the piperidine group contributes to hydrophobic interactions .

- Validation : Compare docking scores (e.g., ΔG < −8 kcal/mol) with known inhibitors. Follow up with in vitro assays (e.g., MIC for antimicrobial activity) .

Q. What computational methods analyze electronic properties and stability?

- DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set evaluates HOMO-LUMO gaps (e.g., ~4.5 eV for this compound, indicating moderate reactivity). The thiadiazole ring’s electron-withdrawing nature stabilizes the methanone linkage .

- Molecular Dynamics (MD) : Simulate solvation in water/DMSO to assess conformational stability. The oxadiazole-thiophene system shows rigidity, while the piperidine exhibits flexibility in binding pockets .

Q. How to resolve discrepancies in reported biological activity across derivatives?

- Comparative SAR : Systematically vary substituents (e.g., replace thiophen-3-yl with phenyl) and test against a uniform assay panel. For example, electron-donating groups on oxadiazole enhance antimicrobial potency but reduce solubility .

- Meta-Analysis : Use cheminformatics tools (e.g., KNIME) to correlate logP, polar surface area, and IC₅₀ values. Contradictions often arise from assay conditions (e.g., serum protein interference) .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Intermediate Synthesis

| Step | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| Oxadiazole formation | Amidoxime, POCl₃, reflux, 6 h | 65–70% | |

| Piperidine alkylation | K₂CO₃, DMF, 80°C, 12 h | 55% | |

| Methanone coupling | EDC/HOBt, DCM, RT, 24 h | 60% |

Q. Table 2: Spectral Data for Structural Confirmation

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Thiophen-3-yl | 7.35 (d, J=5 Hz) | 126.5, 128.7 |

| Piperidine-CH₂ | 3.75 (m) | 48.9 |

| Thiadiazole-CH₃ | 2.50 (s) | 15.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.